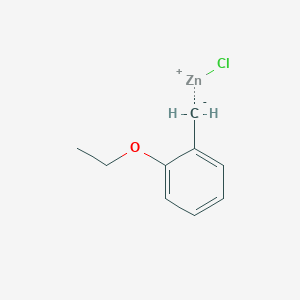

2-Ethoxybenzylzinc chloride

Beschreibung

2-Ethoxybenzylzinc chloride (CAS: 308796-28-3) is an organozinc reagent characterized by a benzyl group substituted with an ethoxy (–OCH₂CH₃) moiety at the 2-position, coordinated to a zinc chloride (ZnCl) unit . Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions such as the Negishi coupling, where they transfer aryl or alkyl groups to transition metal catalysts for carbon-carbon bond formation.

Eigenschaften

IUPAC Name |

chlorozinc(1+);1-ethoxy-2-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKZPPSWLRTWAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethoxybenzylzinc chloride is typically prepared by the reaction of 2-ethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often supplied as a solution in THF at a concentration of 0.5 M .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxybenzylzinc chloride undergoes various types of reactions, including:

Nucleophilic Addition: It can add to electrophilic centers in organic molecules.

Substitution Reactions: It can participate in substitution reactions where the ethoxybenzyl group is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and aryl halides. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the organozinc reagent .

Major Products Formed

The major products formed from reactions involving this compound depend on the nature of the electrophile. For example, reactions with carbonyl compounds can yield secondary or tertiary alcohols, while reactions with alkyl halides can produce substituted benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethoxybenzylzinc chloride has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of functional materials with specific properties.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions

Wirkmechanismus

The mechanism by which 2-ethoxybenzylzinc chloride exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

2-(Methylthio)phenylzinc iodide (CAS: 308796-24-9)

- Structural Difference : Replaces the ethoxy group with a methylthio (–SCH₃) substituent.

- Reactivity : The thioether group is less electron-donating than ethoxy, which may reduce the nucleophilicity of the benzylzinc unit. This could lower efficiency in cross-coupling reactions requiring electron-rich intermediates .

Phenethylzinc bromide (CAS: 308796-14-7)

- Structural Difference : Lacks the aromatic ring’s ethoxy substitution; instead, a simple ethyl chain is attached to the benzene.

- Application: Used for introducing phenethyl groups in synthesis.

4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride-zinc chloride complex

- Structural Difference : A diazonium salt complexed with ZnCl₂, rather than a benzylzinc structure.

- Reactivity : Diazonium salts are electrophilic and used in azo coupling reactions. The zinc chloride here acts as a stabilizing agent, contrasting with 2-ethoxybenzylzinc chloride’s role as a nucleophilic coupling partner .

Electronic and Steric Effects

The ethoxy group in this compound exerts both electronic and steric influences:

- Electronic : The –OCH₂CH₃ group donates electrons via resonance, increasing the electron density on the benzyl ring. This enhances nucleophilicity, favoring reactions with electrophilic partners.

- Steric : The ethoxy group’s bulk may slow reactions requiring unhindered access to the zinc center, compared to smaller substituents like –CH₃ or –H .

By contrast, 2-ethoxybenzoyl chloride (CAS: 42926-52-3), a related non-zinc compound, features a carbonyl group instead of a benzyl-zinc bond. It is a liquid (boiling point: 114–118°C at 5 mmHg) used as a pharmaceutical intermediate, highlighting the divergent applications of ethoxy-substituted aromatics when metal coordination is absent .

Biologische Aktivität

2-Ethoxybenzylzinc chloride is a zinc-based organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through the reaction of 2-ethoxybenzyl chloride with zinc metal in an appropriate solvent. The characterization of this compound typically involves techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure and purity.

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated in various studies. Zinc(II) complexes, including this compound, have shown significant activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Against Various Microbial Strains

| Microbial Strain | Zone of Inhibition (mm) | Reference Drug (Cefixime) |

|---|---|---|

| Staphylococcus aureus | 20 | 23 |

| Escherichia coli | 18 | 23 |

| Candida albicans | 15 | 21 |

| Aspergillus niger | 16 | 26 |

The results indicate that this compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes due to the presence of zinc ions .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have also been evaluated. Studies have shown that zinc complexes can induce cytotoxicity in various cancer cell lines.

Table 2: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The cytotoxicity is attributed to the ability of zinc ions to induce oxidative stress and apoptosis in cancer cells .

The biological activity of zinc complexes like this compound can be explained through several mechanisms:

- Membrane Disruption : Zinc ions interact with microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Zinc acts as a cofactor for various enzymes; its binding can inhibit enzyme activity crucial for microbial survival.

- Oxidative Stress Induction : In cancer cells, zinc can generate reactive oxygen species (ROS), leading to oxidative damage and cell death .

Case Studies

Several case studies have highlighted the efficacy of zinc complexes in clinical settings:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Ethoxybenzylzinc chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Check gloves for integrity before use .

- Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved masks) is required in poorly ventilated areas .

- Storage : Store in a cool (0–6°C), dry environment under inert gas (argon/nitrogen) to prevent decomposition. Label containers clearly with hazard warnings .

- First Aid : For skin contact, immediately wash with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers synthesize this compound, and what are the common pitfalls?

- Methodological Answer :

- Synthetic Route : Typically synthesized via transmetallation from a Grignard reagent (e.g., 2-ethoxybenzylmagnesium bromide) with ZnCl₂. Use anhydrous solvents (THF, diethyl ether) and Schlenk-line techniques to exclude moisture/oxygen .

- Pitfalls :

- Moisture Sensitivity : Trace water hydrolyzes the reagent, forming undesired byproducts. Pre-dry glassware and solvents (e.g., molecular sieves) .

- Temperature Control : Exothermic reactions require cooling (0–5°C) to prevent thermal decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the ethoxybenzyl structure. Deuterated solvents (e.g., D₂O-free THF-d₈) prevent signal interference .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M-Cl]⁺) and verifies purity .

- Elemental Analysis : Quantify Zn content via ICP-MS to validate stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for cross-coupling reactions using this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands (XPhos, SPhos) to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers. Higher polarity may stabilize intermediates but increase side reactions .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or GC-MS to identify optimal temperature/time windows .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities in peak assignments .

- Batch Reproducibility : Replicate syntheses to distinguish experimental artifacts from inherent compound variability .

- Contamination Checks : Use elemental analysis to detect trace metals (e.g., Mg from Grignard precursors) that skew results .

Q. How does moisture and oxygen affect the stability of this compound, and how can degradation be quantified?

- Methodological Answer :

- Stability Studies : Store samples under varying conditions (humid vs. inert) and monitor decomposition via ¹H NMR (appearance of benzyl alcohol peaks) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at different temperatures .

- Quantitative Titration : Employ iodometric titration to measure active Zn species remaining after degradation .

Q. What are the mechanistic implications of this compound’s reactivity in C–C bond formation?

- Methodological Answer :

- Radical Pathways : Use EPR spectroscopy to detect radical intermediates in nickel-catalyzed reactions .

- Electrophilic vs. Nucleophilic Behavior : Compare reactivity with electron-deficient vs. electron-rich aryl halides to map mechanistic preferences .

- DFT Calculations : Model transition states to explain regioselectivity in cross-coupling reactions .

Data Presentation and Analysis Guidelines

| Data Type | Recommended Technique | Example from Evidence |

|---|---|---|

| Purity Analysis | GC-MS, HPLC | >97.0% purity via HPLC (HLC method) |

| Thermal Stability | TGA/DSC | Decomposition onset at 207–209°C |

| Structural Confirmation | X-ray Crystallography | PubChem CID structural data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.